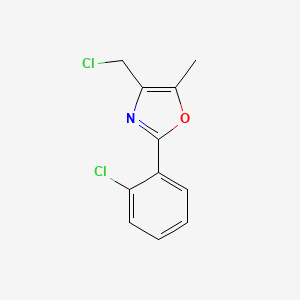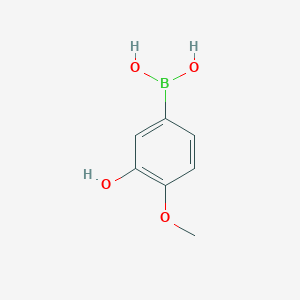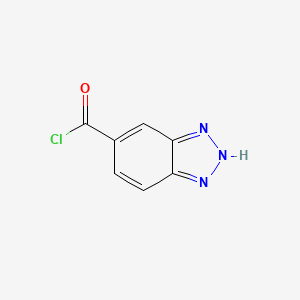![molecular formula C12H15ClN2 B1321595 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE CAS No. 57933-28-5](/img/structure/B1321595.png)
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE
Übersicht
Beschreibung
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (8-MTHPC) is a synthetic compound belonging to the pyridoindole family. It is composed of a pyridine ring, a pyrrole ring, and an indole ring. 8-MTHPC is used in scientific research as a tool to study the effects of the indole nucleus on biological systems. It has been used to study the effects of its active metabolites on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Receptor Activity and Synthesis
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has been studied for its activity on various therapeutic targets. A series of derivatives were synthesized and tested for their receptor activity. They exhibited notable antagonistic effects on adrenergic and serotonin receptors, indicating potential pharmacological applications (Ivachtchenko et al., 2013).
Pharmacological Properties
Research on various derivatives of tetrahydro-1H-pyrido[4,3-b]indole indicates a broad spectrum of pharmacological activity. These compounds have shown potential in areas like antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties (Ivanov et al., 2001).
Antitumor Activity
Certain derivatives of this compound have been synthesized and tested for antitumor activity. These compounds demonstrated promising results in both in vitro and in vivo models, suggesting potential as antineoplastic agents (Nguyen et al., 1990).
Synthetic Accessibility
The synthetic accessibility of derivatives of tetrahydro-1H-pyrido[4,3-b]indole has been explored extensively, demonstrating their feasibility for medicinal chemistry applications. The compounds have shown a broad range of pharmacological activities, further supporting their potential for diverse therapeutic uses (Ivashchenko et al., 2010).
Other Studies
Additional studies have been conducted on tetrahydro-1H-pyrido[4,3-b]indole derivatives, exploring aspects like their interaction with DNA, their role as serotonin antagonists, and their physicochemical properties. These studies contribute to a comprehensive understanding of the compound's potential in scientific research and its various applications in medicinal chemistry (Hashimoto et al., 1980; Cattanach et al., 1968).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for research on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and similar compounds could involve further exploration of their antiproliferative activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.
Biochemische Analyse
Biochemical Properties
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic alpha-2A and dopamine D2 receptors . These interactions are crucial as they can influence the biochemical pathways and reactions within the cells. The nature of these interactions involves binding to the receptors, which can lead to changes in the receptor’s activity and subsequent cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This inhibition is indicative of its potential as an anti-cancer agent, affecting cellular processes such as cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific receptors, such as adrenergic alpha-2A and dopamine D2 receptors, leading to changes in their activity . Additionally, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. These changes can lead to modifications in gene expression, further influencing cellular functions and responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its antiproliferative activity against cancer cells is dose-dependent, with higher doses showing more significant inhibition . The threshold effects and potential toxicity at high doses require careful evaluation in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular responses .
Eigenschaften
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVKSCFIBWBLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)



![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)




![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)